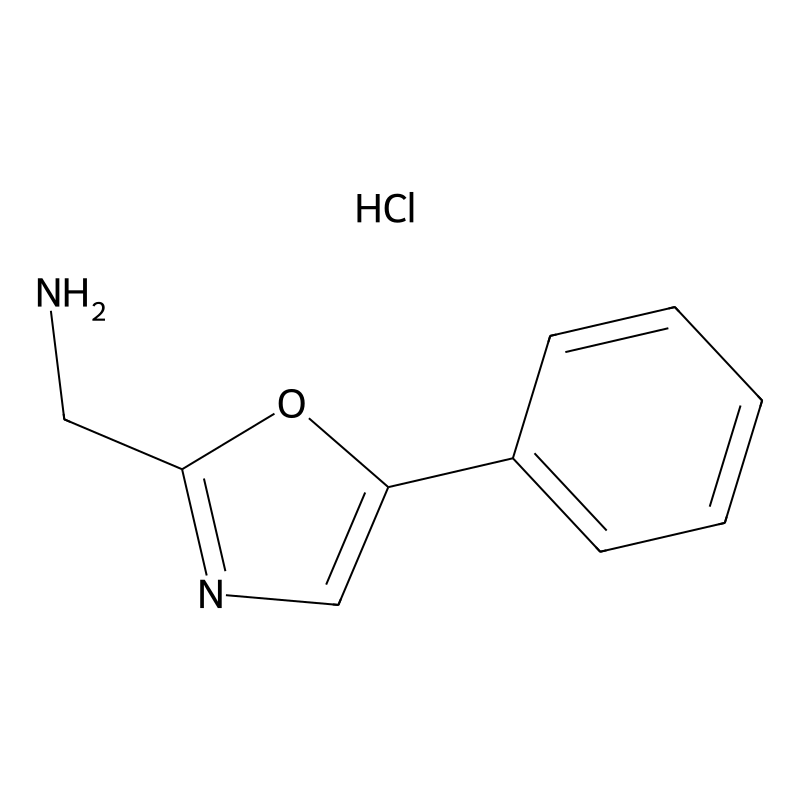

(5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Specific Scientific Field

Summary of the Application

The compound was synthesized and screened for its antibacterial and antifungal activities.

Methods of Application or Experimental Procedures

The compounds were prepared by reacting corresponding 2-methyl quinazolinone and 4-substituted benzaldehydes in glacial acetic acid.

Results or Outcomes

The study found that the compound exhibited better antibacterial than antifungal activities.

Oxadiazoles

Pyrazoles

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery . They are found in naturally occurring compounds and have been synthesized for various applications as biologically active moieties .

(5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride is a chemical compound characterized by its oxazole ring structure, which is a five-membered heterocyclic compound containing both nitrogen and oxygen. This compound features a phenyl group attached to the oxazole, enhancing its potential reactivity and biological activity. The hydrochloride salt form indicates that it is often used in a soluble state for various applications, particularly in pharmaceutical contexts.

The chemical behavior of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride involves several types of reactions, including:

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Oxidation-Reduction: The oxazole ring may undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.

- Condensation Reactions: The compound can participate in condensation reactions to form larger molecular structures, especially in the presence of aldehydes or ketones.

These reactions are essential for understanding the compound's potential modifications and applications in synthetic chemistry.

The biological activity of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride has been explored through various studies. It exhibits:

- Antimicrobial Properties: Research indicates that compounds with oxazole rings often possess antimicrobial activity against various pathogens .

- Antioxidant Activity: The structure allows for potential antioxidant effects, which can neutralize free radicals and reduce oxidative stress .

In addition to these properties, predictive models have been developed to assess its biological activity based on its structural characteristics, indicating that it may interact with multiple biological targets .

Several synthesis methods have been reported for (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride:

- Cyclization Reactions: Starting from appropriate precursors such as phenylacetic acid derivatives and hydrazines, cyclization can yield the oxazole ring.

- Amine Alkylation: The introduction of the methanamine moiety can be achieved through alkylation reactions involving suitable halides.

- Salt Formation: To obtain the hydrochloride form, the base form of the compound can be treated with hydrochloric acid.

These methods are crucial for producing the compound in sufficient purity for research and application.

(5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride has potential applications in:

- Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting infections or oxidative stress-related diseases.

- Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry due to its diverse reactivity.

The compound's unique structure allows for modifications that may enhance its efficacy or reduce side effects.

Studies have shown that (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride interacts with various biological molecules:

- Protein Binding: Its amine functionality allows it to form hydrogen bonds with proteins, influencing its pharmacokinetic properties.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications .

Understanding these interactions is vital for predicting the compound's behavior in biological systems.

Several compounds share structural features with (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Aminoquinoline | Heterocyclic amine | Known for antimalarial properties |

| 4-(Phenylthio)phenol | Phenolic compound | Exhibits antioxidant activity |

| 5-Methylisoxazole | Isoxazole derivative | Potential neuroprotective effects |

These compounds highlight the diversity within similar structural frameworks while emphasizing the unique properties of (5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride. Its specific combination of an oxazole ring and amine functionality sets it apart in terms of potential biological activities and applications.